molecular formula C15H16BNO3 B1519913 3-Borono-N-(2,5-dimethylphenyl)benzamide CAS No. 957061-00-6

3-Borono-N-(2,5-dimethylphenyl)benzamide

Cat. No. B1519913
M. Wt: 269.11 g/mol
InChI Key: VXKQWIGNLAJBGU-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to a carboxamide group . They have the general structure RNC(=O)R’, where R,R’= benzene .

Scientific Research Applications

Boron-Containing Compounds

  • Boron in Antibiotics : A study on "(S)-3-(Aminomethyl)-7-(3-hydroxypropoxy)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (GSK2251052)", a novel boron-containing antibiotic, showed that it inhibits bacterial leucyl tRNA synthetase and is in development for treating serious Gram-negative infections. The study detailed the disposition, metabolism, and pharmacokinetics of the compound in humans (Bowers et al., 2013).

Benzamide Derivatives

  • Dopamine Receptor Imaging : Epidepride, a benzamide derivative with high affinity for D2 receptors, was used in a study for SPECT imaging of dopamine D2 receptors in pituitary adenomas. The study evaluated the usefulness of epidepride and SPECT for in vivo imaging of dopamine receptors in these adenomas, suggesting potential applications in diagnostic imaging and therapy monitoring (Pirker et al., 1996).

  • Dystonia and Neuroleptic Properties : Metoclopramide, a benzamide, primarily used for its antiemetic and prokinetic properties, was reported in a case study where a three-year-old boy exhibited symptoms of dystonia after ingesting a syrup containing metoclopramide. The study highlighted the neuroleptic class properties of benzamides and the need for vigilance in their use, especially in children (López et al., 2014).

properties

IUPAC Name

[3-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO3/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(9-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKQWIGNLAJBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657002
Record name {3-[(2,5-Dimethylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Borono-N-(2,5-dimethylphenyl)benzamide

CAS RN

957061-00-6
Record name B-[3-[[(2,5-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957061-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(2,5-Dimethylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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